molecular formula C10H14O2 B13285622 3-(3-Hydroxybutan-2-YL)phenol

3-(3-Hydroxybutan-2-YL)phenol

Cat. No.: B13285622
M. Wt: 166.22 g/mol
InChI Key: JVDQLNHWHPKZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxybutan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a substituted phenol, characterized by the presence of a hydroxyl group attached to a butyl side chain on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxybutan-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and the use of strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed processes, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxybutan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Substituted phenols with various functional groups

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybutan-2-yl)phenol involves its interaction with various molecular targets and pathways. As a phenol, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the formation of phenoxyl radicals, which are stabilized by resonance . Additionally, phenols can exert their effects through interactions with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

3-(3-Hydroxybutan-2-yl)phenol can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their alkyl chain length and degree of saturation, which can influence their reactivity and applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(3-hydroxybutan-2-yl)phenol

InChI

InChI=1S/C10H14O2/c1-7(8(2)11)9-4-3-5-10(12)6-9/h3-8,11-12H,1-2H3

InChI Key

JVDQLNHWHPKZTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.